Cas no 436865-11-1 (Di-tert-butyl(cyclohexyl)phosphine)
Di-tert-butyl(cyclohexyl)phosphine Chemical and Physical Properties
Names and Identifiers
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- Di-tert-butyl(cyclohexyl)phosphine
- Di-tert-butylcyclohexylphosphine
- ditert-butyl(cyclohexyl)phosphane
- Phosphine, cyclohexylbis(1,1-dimethylethyl)-
- Cyclohexyldi-tert-butylphosphine
- DI-T-BUTYLCYCLOHEXYLPHOSPHINE
- DTXSID10405168
- Di-tert-butylcyclohexylphosphine, 95%
- CYCLOHEXYLDI-T-BUTYLPHOSPHINE (10WT% IN HEXANE)
- CYCLOHEXYLDI-T-BUTYLPHOSPHINE
- HFFHNJKBAYQARL-UHFFFAOYSA-N
- MFCD03426985
- F10245
- FT-0754492
- 436865-11-1
- AKOS016010189
- di-tert-butyl(cyclohexyl)phosphane
- AMY11718
- SCHEMBL289341
- A872658
- CYCLOHEXYL(DI-TERT-BUTYL)PHOSPHINE
- DB-009645
-
- MDL: MFCD03426985
- Inchi: 1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3
- InChI Key: HFFHNJKBAYQARL-UHFFFAOYSA-N
- SMILES: P(C(C)(C)C)(C(C)(C)C)C1CCCCC1
Computed Properties
- Exact Mass: 228.20100
- Monoisotopic Mass: 228.200687923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.889 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 282 ºC
- Flash Point: 129 ºC
- Refractive Index: n20/D 1.506
- PSA: 13.59000
- LogP: 5.39800
- Solubility: Not available
- Sensitiveness: air sensitive
- Vapor Pressure: No data available
Di-tert-butyl(cyclohexyl)phosphine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 10-37/38-41
- Safety Instruction: S26-S39
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Hazardous Material Identification:
- Risk Phrases:R10
- Storage Condition:Flammable area
Di-tert-butyl(cyclohexyl)phosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601479-5g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 97% | 5g |
¥5550.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601479-25g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 97% | 25g |
¥9200.0 | 2023-03-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115605-1g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 98% | 1g |
¥1003.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115605-5g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 98% | 5g |
¥3679.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021501-1g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 98% | 1g |
¥1205 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021501-5g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 98% | 5g |
¥4416 | 2024-05-23 | |
| TRC | D077325-500mg |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 500mg |
$ 285.00 | 2022-06-06 | ||
| TRC | D077325-1000mg |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 1g |
$ 475.00 | 2022-06-06 | ||
| TRC | D077325-2500mg |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 2500mg |
$ 945.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1011-25g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 98%(10wt%inhexanes) | 25g |
3733CNY | 2021-05-08 |
Di-tert-butyl(cyclohexyl)phosphine Suppliers
Di-tert-butyl(cyclohexyl)phosphine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Di-tert-butyl(cyclohexyl)phosphine
Recent Advances in the Application of Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) in Chemical Biology and Pharmaceutical Research
Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) has emerged as a pivotal ligand in transition metal-catalyzed reactions, particularly in pharmaceutical synthesis and chemical biology. Recent studies highlight its superior steric and electronic properties, which enhance catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This phosphine ligand's unique tert-butyl and cyclohexyl substituents contribute to its stability and reactivity, making it indispensable in the synthesis of complex bioactive molecules.
A 2023 study published in Journal of the American Chemical Society demonstrated the ligand's efficacy in palladium-catalyzed C-N bond formations, achieving unprecedented yields (>95%) in the synthesis of aryl amines, a key intermediate in drug development. The research emphasized the ligand's role in suppressing β-hydride elimination, a common side reaction in such transformations. Computational studies further revealed that the bulky tert-butyl groups stabilize the palladium center, while the cyclohexyl moiety facilitates substrate access.
In oncology drug discovery, Di-tert-butyl(cyclohexyl)phosphine has been utilized in the synthesis of kinase inhibitors targeting EGFR and BRAF mutations. A collaborative effort between academia and industry (Nature Communications, 2024) reported its use in streamlining the production of a preclinical candidate, reducing synthetic steps from 12 to 7 while maintaining enantioselectivity (>99% ee). The ligand's air stability also addressed previous challenges in handling phosphine reagents under industrial conditions.
Emerging applications extend to PROTAC (Proteolysis Targeting Chimera) development, where its metal-coordinating properties enable precise assembly of ternary complexes. Researchers at Scripps Institute (2024) leveraged this phosphine to construct E3 ligase-binding warheads, achieving 10-fold improved degradation efficiency of target proteins compared to traditional linkers. The CAS: 436865-11-1 compound's role in these bifunctional molecules underscores its versatility beyond conventional catalysis.
Ongoing clinical trials (Phase I/II) for small molecules synthesized using this phosphine ligand show promising pharmacokinetic profiles, with reduced off-target effects attributed to the high fidelity of the catalytic processes. Analytical studies using HPLC-MS and X-ray crystallography have confirmed the ligand's contribution to minimizing metal contamination in final drug substances, meeting stringent regulatory requirements for novel therapeutics.
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